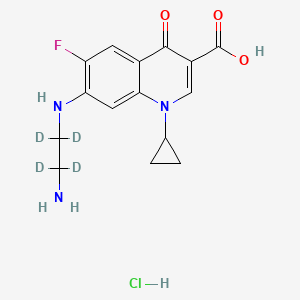

デスエチレンシプロフロキサシン-d4 塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desethylene Ciprofloxacin-d4, Hydrochloride is a deuterium-labeled derivative of Desethylene Ciprofloxacin Hydrochloride. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules is a common practice in drug development to study pharmacokinetics and metabolic profiles .

科学的研究の応用

Desethylene Ciprofloxacin-d4, Hydrochloride is widely used in scientific research, including:

Chemistry: It is used as a tracer in studies involving drug metabolism and pharmacokinetics.

Biology: It helps in understanding the metabolic pathways and interactions of ciprofloxacin in biological systems.

Medicine: It is used in the development of new pharmaceuticals and in the study of drug resistance mechanisms.

作用機序

Target of Action

Desethylene Ciprofloxacin-d4, Hydrochloride is the deuterium labeled Desethylene Ciprofloxacin hydrochloride . The primary target of Desethylene Ciprofloxacin, the parent compound of Desethylene Ciprofloxacin-d4, is bacterial DNA gyrase, a type II topoisomerase . This enzyme is essential for DNA replication, transcription, and repair in bacteria.

Mode of Action

Desethylene Ciprofloxacin-d4, Hydrochloride, like its parent compound, inhibits the DNA gyrase enzyme, preventing the supercoiling of bacterial DNA, which is a critical step in DNA replication . This inhibition leads to the cessation of DNA replication and ultimately bacterial cell death.

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication pathway in bacteria. Without the ability to supercoil their DNA, bacteria cannot replicate or transcribe their DNA, leading to the cessation of essential cellular processes and eventual cell death .

Pharmacokinetics

The pharmacokinetic properties of Desethylene Ciprofloxacin-d4, Hydrochloride are expected to be similar to those of its parent compound, Desethylene Ciprofloxacin. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The result of Desethylene Ciprofloxacin-d4, Hydrochloride’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the inhibition of the DNA gyrase enzyme, which prevents the supercoiling of bacterial DNA, a necessary step in DNA replication .

準備方法

The synthesis of Desethylene Ciprofloxacin-d4, Hydrochloride involves the deuteration of Desethylene Ciprofloxacin Hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer. Industrial production methods often involve advanced techniques to ensure high purity and yield .

化学反応の分析

Desethylene Ciprofloxacin-d4, Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

Desethylene Ciprofloxacin-d4, Hydrochloride is unique due to its deuterium labeling. Similar compounds include:

Desethylene Ciprofloxacin Hydrochloride: The non-deuterated form of the compound.

Ciprofloxacin Hydrochloride: The parent compound from which Desethylene Ciprofloxacin is derived.

Other Isotope-Labeled Compounds: Various other drugs labeled with stable isotopes like deuterium, carbon-13, or nitrogen-15 for research purposes.

These compounds are used in similar research applications but differ in their specific isotopic labeling and resulting properties.

生物活性

Desethylene Ciprofloxacin-d4, Hydrochloride is a deuterated form of Desethylene Ciprofloxacin, which is a significant metabolite of the fluoroquinolone antibiotic Ciprofloxacin. This compound has garnered interest in pharmacological research due to its biological activity, particularly its antibacterial properties and its role in pharmacokinetics.

- CAS Number : 1330261-13-6

- Molecular Formula : C15H13D4ClFN3O3

- Molecular Weight : 345.79 g/mol

- Melting Point : Not available

- Purity : >95% .

Antibacterial Properties

Desethylene Ciprofloxacin-d4 exhibits antibacterial activity similar to its parent compound, Ciprofloxacin. Both compounds function primarily as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and survival. The antibacterial efficacy has been demonstrated against a variety of Gram-negative and some Gram-positive bacteria, making it a valuable compound in the treatment of bacterial infections .

Pharmacokinetics

A recent study analyzed the pharmacokinetics of Desethylene Ciprofloxacin in critically ill patients. The study aimed to understand the exposure levels to this metabolite and how various demographic and genetic factors influence its metabolism. Key findings include:

- Metabolite Ratios : The median metabolite/parent drug ratios were reported as:

- Influencing Factors : The metabolic ratio of Desethylene Ciprofloxacin was positively correlated with height and creatinine clearance, while it was negatively correlated with age. Males exhibited significantly higher metabolic ratios compared to females .

Study on Pharmacogenetics

A population pharmacokinetic model was developed based on a cohort of 29 critically ill patients receiving intravenous ciprofloxacin. This model highlighted the impact of genetic polymorphisms on drug metabolism, particularly focusing on genes such as CYP1A2, which showed significant interactions with the metabolism of Desethylene Ciprofloxacin .

Clinical Implications

The findings from these studies suggest that understanding the pharmacokinetics and biological activity of Desethylene Ciprofloxacin-d4 could enhance therapeutic strategies in treating infections, especially in populations with varying genetic backgrounds.

Summary Table of Biological Activity Data

| Parameter | Value |

|---|---|

| CAS Number | 1330261-13-6 |

| Molecular Formula | C15H13D4ClFN3O3 |

| Molecular Weight | 345.79 g/mol |

| Antibacterial Activity | Yes |

| Median Metabolite Ratio | 5.86% (Desethylene) |

| Correlation with Height | Positive (r² = 0.2277) |

| Correlation with Age | Negative (r² = 0.2227) |

特性

IUPAC Name |

7-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3.ClH/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22;/h5-8,18H,1-4,17H2,(H,21,22);1H/i3D2,4D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOFTUIHVVTJRI-URZLSVTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。